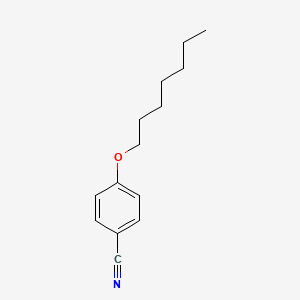

4-(Heptyloxy)benzonitrile

Descripción general

Descripción

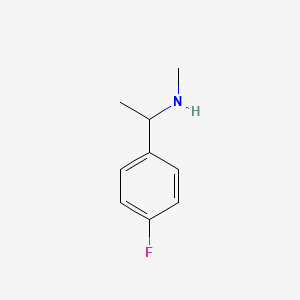

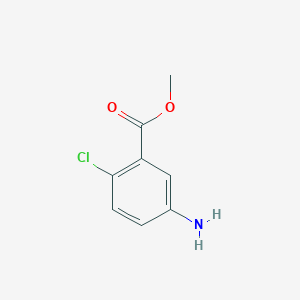

4-(Heptyloxy)benzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar functional groups and structural motifs. For instance, the synthesis and characterization of functionalized polyfluorinated phthalocyanines involve a compound with a benzyloxy group and a phthalonitrile moiety, which shares some similarity with the heptyloxy benzonitrile structure . Additionally, the mesomorphic properties of certain polyfluoroalkoxycarbonyl phenyl benzoates, which also contain alkoxy and benzonitrile groups, are explored .

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions. For example, a selective displacement of a para-fluorine atom using potassium carbonate (K2CO3) in dimethylformamide (DMF) is described, leading to the formation of a tetrafluoro-hexylthiobenzyloxy phthalonitrile . Another synthesis route involves the nucleophilic substitution of bromine and a nitro group on a phthalonitrile, yielding a benzotriazolyl-tritylphenoxy phthalonitrile . These methods could potentially be adapted for the synthesis of 4-(Heptyloxy)benzonitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Heptyloxy)benzonitrile is confirmed using various spectroscopic methods, including UV-vis, FT-IR, 1H NMR, 19F NMR, and mass spectroscopy . These techniques provide detailed information about the electronic and molecular structure, such as the presence of functional groups, molecular geometry, and the electronic environment of atoms within the molecule.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 4-(Heptyloxy)benzonitrile. However, the synthesis of related compounds suggests that nucleophilic substitution is a key reaction type for these molecules . The reactivity of the nitrile group and the influence of the heptyloxy substituent on the overall reactivity of the compound would be important considerations in any chemical reactions analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-(Heptyloxy)benzonitrile, such as solubility in common organic solvents and mesomorphic behavior, are discussed . For example, the synthesized blue-green phthalocyanines are soluble in organic solvents , and the mesomorphic properties of certain benzoates are compared with similar compounds lacking aromatic fluorine substituents . These properties are crucial for understanding the potential applications of these compounds in various fields, such as materials science and organic electronics.

Aplicaciones Científicas De Investigación

Benzonitrile is an aromatic organic compound possessing the chemical formula C7H5N . It belongs to the nitriles class of organic compounds which are characterized by a carbon-nitrogen triple bond . This organic compound is particularly notable due to its wide range of applications in various industries and scientific research .

-

Chemical Industry : Benzonitrile finds its primary application in the chemical industry as a precursor to a range of useful compounds. For instance, it can be hydrolyzed to benzoic acid or reduced to benzylamine .

-

Pharmaceutical Industry : In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs. The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .

-

Scientific Research : Benzonitrile plays a critical role in scientific research. For example, astronomers detected Benzonitrile in space in 2018, marking the first time a specific aromatic molecule had been identified in the interstellar medium .

Safety And Hazards

Direcciones Futuras

While specific future directions for the study of 4-(Heptyloxy)benzonitrile are not mentioned in the literature, the field of aromatic compounds, including benzonitriles, is a rich area of research. For instance, benzonitrile has been detected in the interstellar medium, suggesting potential astrobiological applications .

Propiedades

IUPAC Name |

4-heptoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-2-3-4-5-6-11-16-14-9-7-13(12-15)8-10-14/h7-10H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYYVHKDOAVYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411789 | |

| Record name | 4-N-heptyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Heptyloxy)benzonitrile | |

CAS RN |

29147-88-4 | |

| Record name | 4-N-heptyloxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)

![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline](/img/structure/B1309108.png)